molecular formula C8H9ClN2O2 B071155 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 188916-07-6

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No.: B071155
CAS No.: 188916-07-6
M. Wt: 200.62 g/mol
InChI Key: UKRRFOGHAISFEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and alanine.

    Reaction Conditions: The reaction involves the coupling of 6-chloropyridine with alanine under specific conditions. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.

    Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with potential changes in biological activity.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid
  • 2-Amino-3-(4-chloropyridin-3-yl)propanoic acid
  • 2-Amino-3-(3-chloropyridin-3-yl)propanoic acid

Uniqueness

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is unique due to the position of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRRFOGHAISFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188916-07-6
Record name 2-amino-3-(6-chloropyridin-3-yl)propanoic acid
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